N-methyl-3-(piperidin-2-yl)propanamide
Description
N-methyl-3-(piperidin-2-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-methyl-3-piperidin-2-ylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)6-5-8-4-2-3-7-11-8/h8,11H,2-7H2,1H3,(H,10,12) |
InChI Key |
WIFUHGQDGIJRFP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(piperidin-2-yl)propanamide typically involves the reaction of piperidine with N-methylpropanamide under specific conditions. One common method includes the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often involve mild temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediates followed by their functionalization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(piperidin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-3-(piperidin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-3-(piperidin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(piperidin-3-yl)methyl]propanamide: This compound shares a similar structure but differs in the position of the methyl group.
N-methyl-3-phenoxy-N-[2-(piperidin-2-yl)ethyl]propanamide: This derivative includes a phenoxy group, which alters its chemical properties.
Uniqueness
N-methyl-3-(piperidin-2-yl)propanamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
N-Methyl-3-(piperidin-2-yl)propanamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound contains a piperidine ring and an amide functional group, contributing to its unique chemical behavior. Its molecular formula is C_{11}H_{18}N_2O, with a molecular weight of approximately 206.71 g/mol. The presence of the piperidine moiety is crucial for its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
The compound has been investigated for various biological activities, particularly in the context of:
- Pharmacological Applications : this compound has shown potential as a pharmacological agent, although specific mechanisms of action are still under investigation. It is believed to interact with multiple biological pathways, which may lead to therapeutic effects in different conditions.
- Antimicrobial Properties : Preliminary studies suggest that similar piperidine derivatives exhibit antibacterial and antifungal activities. For instance, compounds with structural similarities have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess such properties, although specific data on this compound is limited .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may modulate specific receptors or enzymes involved in critical biochemical pathways. For example, related compounds have been shown to inhibit fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), suggesting a potential pathway for pain relief and anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methylpiperidine | C6H15N | Lacks the propanamide group; primarily studied for basicity and solubility. |
| 1-(2-Piperidyl)-N-methylmethanamine | C8H18N2 | Contains an additional amine group; studied for stimulant properties. |
| N,N-Dimethylpiperidinone | C8H15NO | Features a ketone instead of an amide; used in different synthetic pathways. |
The unique combination of the piperidine structure and amide functionality in this compound may contribute to distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
